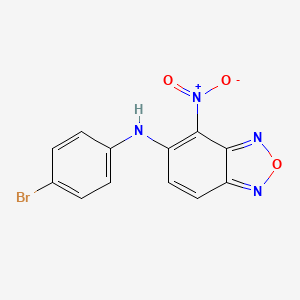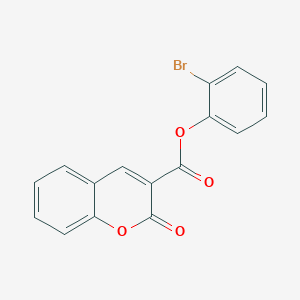
2-bromophenyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromophenyl 2-oxo-2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a chromene moiety. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-bromophenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-bromophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromene moiety can undergo oxidation to form quinones or reduction to form dihydrochromenes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl chromenes depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives of chromenes.
Reduction: Dihydrochromenes and other reduced forms of the compound.
Scientific Research Applications
2-bromophenyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activities. For example, it can inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects . The bromine atom enhances the compound’s ability to form covalent bonds with target proteins, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate: Contains a chlorine atom instead of bromine, which affects its chemical properties and interactions.
2-fluorophenyl 2-oxo-2H-chromene-3-carboxylate: Contains a fluorine atom, leading to distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
2-bromophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and enhances its biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
(2-bromophenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKMLRRNZKPDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
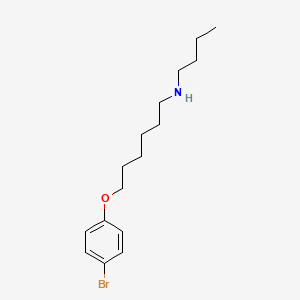
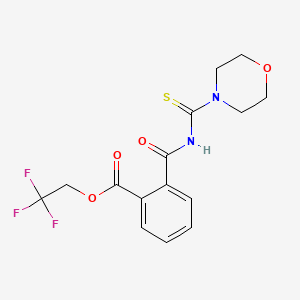
![1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4915511.png)
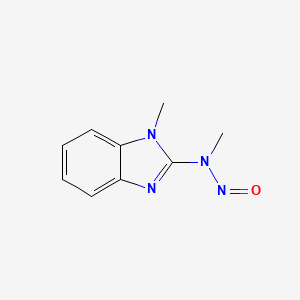
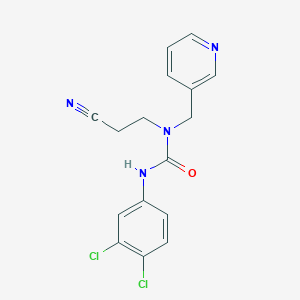
![N-(3-acetylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4915534.png)
![[2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate](/img/structure/B4915553.png)
![2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid](/img/structure/B4915555.png)
![2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4915561.png)
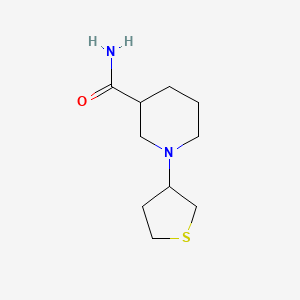
![3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4915576.png)
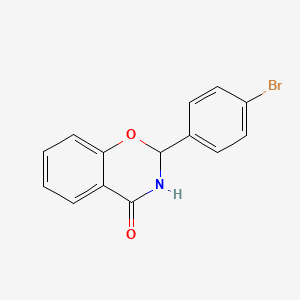
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B4915593.png)
